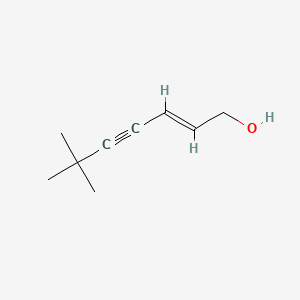

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Description

BenchChem offers high-quality 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

114311-70-5 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

6,6-dimethylhept-2-en-4-yn-1-ol |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3 |

InChI Key |

GALYLLJOCKLAGD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C#CC=CCO |

Canonical SMILES |

CC(C)(C)C#CC=CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, specifically the (E)-isomer, is a crucial intermediate in the synthesis of the allylamine antifungal agent, Terbinafine.[1] Its unique molecular architecture, featuring a conjugated enyne system and a primary alcohol, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characteristics, and its role in the mechanism of action of Terbinafine. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical Properties and Data

(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a multifunctional organic compound.[2] The presence of a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond within a seven-carbon chain offers a variety of reaction possibilities, including oxidation, esterification, and addition reactions. Its role as a key intermediate in the synthesis of Terbinafine underscores its industrial importance.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-yn-1-ol | [2] |

| Molecular Formula | C₉H₁₄O | [3] |

| Molecular Weight | 138.21 g/mol | [3] |

| CAS Number | 173200-56-1 ((E)-isomer) | [4] |

| Boiling Point | 229.089 °C at 760 mmHg | [2] |

| Density | 0.912 g/cm³ | [2] |

| Appearance | Liquid (form) | [5] |

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H-NMR | Signals corresponding to the vinyl protons, the methylene protons adjacent to the hydroxyl group, the hydroxyl proton, and the singlet for the tert-butyl group. |

| ¹³C-NMR | Resonances for the alkynyl carbons, alkenyl carbons, the carbon bearing the hydroxyl group, and the quaternary and methyl carbons of the tert-butyl group. |

| Infrared (IR) | A broad O-H stretching band around 3300 cm⁻¹, C-H stretching of the alkene and alkane moieties, a C≡C stretching absorption around 2200 cm⁻¹, and a C=C stretching absorption around 1650 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (138.21 g/mol ) and characteristic fragmentation patterns. |

Experimental Protocols

The synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a critical step in the production of Terbinafine. The most common synthetic routes involve the coupling of a protected vinyl alcohol derivative with tert-butylacetylene. A representative experimental protocol based on the principles of the Sonogashira coupling reaction is outlined below.

Synthesis via Sonogashira Coupling (Representative Protocol)

This protocol describes a plausible synthetic route and should be adapted and optimized for specific laboratory conditions.

dot

Caption: Synthetic workflow for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Materials:

-

3,3-Dimethyl-1-butyne (tert-butylacetylene)

-

(E)-3-Bromo-2-propen-1-ol (or a suitable protected derivative)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.

-

Add anhydrous THF and degas the mixture.

-

Add triethylamine, followed by 3,3-dimethyl-1-butyne.

-

Add (E)-3-bromo-2-propen-1-ol dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Collect the fractions containing the desired product and remove the solvent to yield pure (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Role in Terbinafine's Mechanism of Action

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne itself is not known to possess significant biological activity. Its primary importance in the pharmaceutical field is as a key precursor to Terbinafine. The subsequent synthetic steps to form Terbinafine involve the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with N-methyl-1-naphthalenemethanamine.

Terbinafine functions as a potent antifungal agent by specifically inhibiting the fungal enzyme squalene epoxidase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

dot

Caption: Mechanism of action of Terbinafine.

The inhibition of squalene epoxidase by Terbinafine leads to two primary antifungal effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.

-

Accumulation of Squalene: The buildup of intracellular squalene is toxic to the fungal cell.

This dual mechanism of action results in the fungicidal activity of Terbinafine.

Safety and Handling

As with any chemical reagent, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Terbinafine. A thorough understanding of its chemical properties, synthetic routes, and the biological context of its end-product is essential for researchers and professionals in drug development. This guide provides a foundational understanding of these aspects to support further research and application.

References

- 1. An evaluation of the in vitro activity of terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. jchr.org [jchr.org]

Technical Guide: (E)-6,6-dimethylhept-2-en-4-yn-1-ol (CAS 173200-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-6,6-dimethylhept-2-en-4-yn-1-ol, identified by CAS number 173200-56-1, is a key chemical intermediate and a known impurity in the synthesis of Terbinafine.[1][2] Terbinafine is a widely used allylamine antifungal agent that is effective against a broad spectrum of fungal infections.[3] Understanding the structural and physicochemical properties of this compound is crucial for quality control, impurity profiling, and the optimization of synthetic routes in the manufacturing of Terbinafine. This technical guide provides an in-depth overview of the structural information, properties, and relevant biological context of (E)-6,6-dimethylhept-2-en-4-yn-1-ol.

Structural Information and Physicochemical Properties

The fundamental structural and physicochemical properties of (E)-6,6-dimethylhept-2-en-4-yn-1-ol are summarized below. These properties are essential for its identification, characterization, and handling in a laboratory setting.

Chemical Structure and Identifiers

| Property | Value |

| CAS Number | 173200-56-1 |

| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-yn-1-ol[1][4] |

| Synonyms | 1-Hydroxy-6,6-Dimethyl-2-Heptene-4-Yne, (2E)-6,6-Dimethyl-2-hepten-4-yn-1-ol, Terbinafine Impurity 15[1][5] |

| Molecular Formula | C₉H₁₄O[1] |

| Molecular Weight | 138.21 g/mol [1] |

| SMILES | CC(C)(C)C#C\C=C\CO[6] |

| InChI | InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+[6] |

Physicochemical Properties

| Property | Value |

| Boiling Point | 229.089 °C at 760 mmHg (Predicted) |

| Flash Point | 99.126 °C (Predicted) |

| Refractive Index | 1.483 (Predicted) |

| XLogP3 | 2.1 (Predicted) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Topological Polar Surface Area | 20.2 Ų |

Biological Context: Relationship to Terbinafine

(E)-6,6-dimethylhept-2-en-4-yn-1-ol is intrinsically linked to the antifungal drug Terbinafine. Its significance arises from its role as a synthetic precursor and a potential impurity in the final drug product.

Terbinafine's Mechanism of Action

Terbinafine functions by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[2][5][7] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.[5][8] The inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[5][8][9]

References

- 1. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Terbinafine? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Decoding Terbinafine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 8. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Reactivity and Stability of (E)-6,6-dimethylhept-2-en-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-6,6-dimethylhept-2-en-4-yn-1-ol, a key intermediate in the synthesis of the antifungal agent Terbinafine, is a molecule of significant interest in medicinal and synthetic chemistry. This technical guide provides a comprehensive overview of its reactivity and stability, drawing upon available data and established principles of organic chemistry. The document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its reactivity profile based on its constituent functional groups: a primary allylic alcohol, a conjugated double bond, and a terminal alkyne. Due to the limited availability of public quantitative stability data and spectroscopic analyses, this guide leverages general principles of related chemical structures to provide a robust theoretical framework for researchers.

Introduction

(E)-6,6-dimethylhept-2-en-4-yn-1-ol (CAS RN: 173200-56-1) is a bifunctional molecule that serves as a critical building block in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor to Terbinafine, a widely used allylamine antifungal drug. The molecule's structure, featuring a conjugated enyne system and a primary alcohol, presents a unique combination of reactive sites, making it a versatile substrate for a variety of organic transformations. Understanding the reactivity and stability of this intermediate is paramount for optimizing synthetic routes to Terbinafine and for its potential application in the development of other novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-6,6-dimethylhept-2-en-4-yn-1-ol is presented in Table 1. These properties are crucial for its handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | PubChem |

| Molecular Weight | 138.21 g/mol | PubChem |

| CAS Number | 173200-56-1 | Veeprho[1] |

| IUPAC Name | (2E)-6,6-dimethylhept-2-en-4-yn-1-ol | Veeprho[1] |

| Canonical SMILES | CC(C)(C)C#CC=CCO | PubChem |

| Appearance | Not publicly available | - |

| Boiling Point | Not publicly available | - |

| Melting Point | Not publicly available | - |

| Solubility | Not publicly available | - |

Table 1: Physicochemical properties of (E)-6,6-dimethylhept-2-en-4-yn-1-ol.

Synthesis

Representative Experimental Protocol

The following is a representative, generalized protocol based on the synthesis of similar allylic propargylic alcohols used in the synthesis of Terbinafine. Note: This is an illustrative protocol and may require optimization.

Reaction:

Materials:

-

3,3-Dimethyl-1-butyne

-

n-Butyllithium or a suitable Grignard reagent

-

Acrolein or a protected acrolein derivative (e.g., 3,3-diethoxy-1-propene)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of 3,3-dimethyl-1-butyne in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes to ensure complete formation of the lithium acetylide.

-

A solution of the acrolein equivalent in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to proceed at this temperature for a specified time (typically 1-3 hours) until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired (E)-6,6-dimethylhept-2-en-4-yn-1-ol.

Note on Stereochemistry: The trans-(E)-isomer is the desired product for Terbinafine synthesis. The stereoselectivity of the reaction can be influenced by the choice of reagents and reaction conditions.

Reactivity and Stability

The reactivity of (E)-6,6-dimethylhept-2-en-4-yn-1-ol is dictated by the interplay of its three functional groups: the primary allylic alcohol, the carbon-carbon double bond, and the carbon-carbon triple bond.

Reactivity of the Hydroxyl Group

The primary alcohol is a versatile functional handle. In the context of Terbinafine synthesis, it is typically converted into a good leaving group, such as a halide (e.g., chloride), to facilitate subsequent nucleophilic substitution by N-methyl-1-naphthalenemethylamine. This conversion is a crucial step in the overall synthetic pathway.

Caption: Synthetic pathway from the alcohol to Terbinafine.

Reactivity of the Enyne System

The conjugated enyne system is susceptible to a variety of reactions:

-

Electrophilic Addition: The double and triple bonds can undergo electrophilic addition reactions. However, the regioselectivity can be complex due to the conjugated nature of the system.

-

Nucleophilic Addition: The triple bond can be susceptible to nucleophilic attack, particularly when activated by a metal catalyst.

-

Cycloaddition Reactions: The enyne moiety can participate in cycloaddition reactions, such as the Pauson-Khand reaction, to form complex cyclic structures.

-

Reduction: The double and triple bonds can be selectively reduced. For example, catalytic hydrogenation with Lindlar's catalyst would be expected to reduce the alkyne to a cis-alkene, while other catalysts could lead to the reduction of both the alkyne and the alkene.

Caption: Reactivity of the conjugated enyne system.

Stability

Specific quantitative stability data for (E)-6,6-dimethylhept-2-en-4-yn-1-ol, such as its shelf-life under various conditions (temperature, light, pH), is not publicly available. However, based on the general stability of allylic and propargylic alcohols, the following can be inferred:

-

Acid Sensitivity: Allylic and propargylic alcohols can be sensitive to strong acids, which can promote dehydration or rearrangement reactions.

-

Oxidative Stability: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid by common oxidizing agents. The conjugated system may also be susceptible to oxidation.

-

Thermal Stability: While specific data is unavailable, enyne systems can be prone to polymerization or decomposition at elevated temperatures. Thermogravimetric analysis (TGA) would be required to determine its thermal decomposition profile.

-

Light Sensitivity: Compounds with conjugated systems can be sensitive to light and may undergo photochemical reactions. It is advisable to store the compound in a dark container.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for (E)-6,6-dimethylhept-2-en-4-yn-1-ol are not found in the scientific literature. Commercial suppliers of this compound as a reference standard may provide a Certificate of Analysis containing this information upon purchase.

Based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the tert-butyl group, the methylene protons adjacent to the hydroxyl group, the vinylic protons, and the hydroxyl proton. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry.

-

¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the carbon bearing the hydroxyl group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C=C stretch of the alkene, and C-H stretches.

-

Mass Spectrometry: The molecular ion peak (M⁺) and characteristic fragmentation patterns.

Conclusion

(E)-6,6-dimethylhept-2-en-4-yn-1-ol is a valuable synthetic intermediate with a rich and varied reactivity profile. Its importance in the synthesis of Terbinafine underscores the need for a thorough understanding of its chemical properties. While specific quantitative data on its stability and detailed spectroscopic analyses are not widely available, this guide provides a foundational understanding based on its structure and the established chemistry of its functional groups. Further experimental investigation is warranted to fully characterize the stability and reactivity of this important molecule, which would be of significant benefit to researchers in the fields of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Terbinafine from 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbinafine is a synthetic allylamine antifungal agent widely used for the treatment of dermatophyte infections of the skin and nails.[1][2] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to the accumulation of squalene and disruption of the fungal cell membrane.[3] This document provides a detailed synthetic route for the preparation of Terbinafine from the precursor 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. The synthesis involves a two-step process: the chlorination of the starting alcohol to form the intermediate 1-Chloro-6,6-dimethyl-2-heptene-4-yne, followed by a nucleophilic substitution reaction with N-methyl-1-naphthalenemethanamine to yield Terbinafine.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of Terbinafine.

| Step | Reaction | Reactants | Reagents/Solvents | Yield (%) | Purity (%) |

| 1 | Chlorination of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | Boron trichloride (1M in hexane), n-hexane | 95 | >90% (E:Z = 9:1) |

| 2 | Synthesis of Terbinafine | 1-Chloro-6,6-dimethyl-2-heptene-4-yne, N-methyl-1-naphthalenemethanamine | Sodium carbonate, Dimethylformamide (DMF) | 84.4 | >99% (after recrystallization) |

Experimental Protocols

Step 1: Synthesis of 1-Chloro-6,6-dimethyl-2-heptene-4-yne

This protocol details the chlorination of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne using boron trichloride.

Materials:

-

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

-

Boron trichloride (1 M solution in n-hexane)

-

n-Hexane

-

Water

-

20% Sodium chloride solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne (e.g., 53 g, 0.38 mol) in n-hexane (e.g., 2800 mL) in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the mixture to 10-15 °C in an ice bath.

-

Slowly add boron trichloride (1 M in hexane, e.g., 480 mL, 0.48 mol) to the stirred solution over a period of 10 minutes, maintaining the temperature between 15-20 °C.

-

After the addition is complete, continue stirring the reaction mixture at 20 °C for 10 minutes.

-

Quench the reaction by adding water (e.g., 1000 mL) and stir for an additional 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase with 20% sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 1-Chloro-6,6-dimethyl-2-heptene-4-yne as the product.

Step 2: Synthesis of Terbinafine

This protocol describes the synthesis of Terbinafine via the reaction of 1-Chloro-6,6-dimethyl-2-heptene-4-yne with N-methyl-1-naphthalenemethanamine.

Materials:

-

1-Chloro-6,6-dimethyl-2-heptene-4-yne

-

N-methyl-1-naphthalenemethanamine

-

Sodium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a reaction vessel, dissolve N-methyl-1-naphthalenemethanamine in dimethylformamide.

-

Add sodium carbonate to the solution.

-

Add 1-Chloro-6,6-dimethyl-2-heptene-4-yne to the mixture.

-

Heat the reaction mixture to between 80 °C and 100 °C.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Terbinafine.

-

Purification: Recrystallize the crude product from ethyl acetate to yield pure Terbinafine.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship between the reactants and products.

Caption: Synthetic workflow for Terbinafine.

References

- 1. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]

- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

protocol for converting 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to 1-Chloro-6,6-dimethyl-2-heptene-4-yne

Application Note and Protocol: Synthesis of 1-Chloro-6,6-dimethyl-2-heptene-4-yne

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Chloro-6,6-dimethyl-2-heptene-4-yne is a key intermediate in the synthesis of various organic compounds, most notably the antifungal agent Terbinafine.[1][2][3][4] Its unique structure, featuring a conjugated enyne system, a chloro substituent, and a bulky tert-butyl group, makes it a versatile building block in organic synthesis.[5] This document provides detailed protocols for the conversion of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to its corresponding chloride, a critical step in the synthetic pathway of many pharmaceutical compounds. The protocols outlined below are based on established chemical transformations, offering reliable methods for this conversion. Two primary methods are presented, utilizing different chlorinating agents to achieve the desired product.

Experimental Protocols

This section details two distinct and effective methods for the chlorination of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Method 1: Chlorination using Boron Trichloride

This protocol employs boron trichloride as the chlorinating agent, a method that has been shown to provide the desired product in high yield and good stereoselectivity.[2]

Materials:

-

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

-

n-Hexane

-

Boron trichloride (1 M solution in hexane)

-

Water

-

20% Sodium chloride solution

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne (0.38 mol) in 2800 mL of n-hexane.

-

Cool the mixture to 10-15°C using an ice bath.

-

Slowly add boron trichloride (1 M in hexane, 0.48 mol) to the stirred mixture over a period of 10 minutes, maintaining the temperature between 15-20°C.

-

After the addition is complete, stir the mixture for an additional 10 minutes at 20°C.

-

Quench the reaction by adding 1000 mL of water and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase with a 20% sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 1-Chloro-6,6-dimethyl-2-heptene-4-yne.[2]

Method 2: Chlorination using Phosphorus Oxychloride and Hydrogen Chloride

This established method utilizes a combination of phosphorus oxychloride and hydrogen chloride for the chlorination reaction.[6]

Materials:

-

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

-

Acetonitrile

-

Phosphorus oxychloride (POCl₃)

-

Aqueous Hydrogen Chloride (HCl)

-

Petroleum ether

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Fractional distillation apparatus

Procedure:

-

Dissolve the starting alcohol, 6,6-dimethyl-1-hepten-4-yn-3-ol, in acetonitrile in a round-bottom flask and cool the solution to 10°C.

-

Slowly add a mixture of phosphorus oxychloride and aqueous hydrogen chloride to the cooled solution. It is crucial to maintain the temperature to avoid exothermic side reactions.

-

Allow the reaction mixture to stir at a controlled temperature between 10–28°C for approximately 6.3 hours to ensure the reaction goes to completion.

-

After the reaction is complete, extract the product with petroleum ether.

-

Wash the organic extract with water to remove any remaining acid and inorganic byproducts.

-

Purify the crude product by fractional distillation under reduced pressure (30–60 torr) to yield the final 1-Chloro-6,6-dimethyl-2-heptene-4-yne.[6]

Data Presentation

The following table summarizes the key quantitative data for the two presented protocols.

| Parameter | Method 1: Boron Trichloride | Method 2: HCl/POCl₃ |

| Starting Material | 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | 6,6-dimethyl-1-hepten-4-yn-3-ol |

| Chlorinating Agent | Boron trichloride (BCl₃) | Hydrogen chloride (HCl) and Phosphorus oxychloride (POCl₃) |

| Solvent | n-Hexane | Acetonitrile and Water |

| Reaction Temperature | 10-20°C | 10-28°C |

| Reaction Time | ~20 minutes | 6.3 hours |

| Reported Yield | 95%[2] | Not specified |

| Product E:Z Ratio | 9:1[2] | Not specified |

| Purification | Extraction and solvent evaporation | Fractional distillation under reduced pressure[6] |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis protocols.

Caption: General experimental workflow for the synthesis of 1-Chloro-6,6-dimethyl-2-heptene-4-yne.

Caption: The chemical conversion of the starting material to the final product.

References

- 1. CN101624328B - Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne - Google Patents [patents.google.com]

- 2. 1-Chloro-6,6-dimethyl-2-hepten-4-yne: Uses; Preparation_Chemicalbook [chemicalbook.com]

- 3. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 126764-17-8 | Benchchem [benchchem.com]

Application Notes and Protocols for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key chemical intermediate in the synthesis of allylamine antifungal agents, most notably Terbinafine.[1] Terbinafine is a potent inhibitor of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4] While the direct antifungal activity of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is not extensively documented in publicly available literature, its structural similarity to the core of allylamine antifungals suggests a potential, albeit likely modest, intrinsic activity or, more importantly, its utility as a scaffold for developing novel antifungal compounds.

These application notes provide a framework for investigating the potential antifungal properties of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne and its derivatives. The protocols outlined are based on established methodologies for testing allylamine-class antifungals and are intended to guide researchers in the preliminary assessment of this compound.

Presumed Mechanism of Action: Squalene Epoxidase Inhibition

Allylamine antifungals, such as Terbinafine, act by non-competitively inhibiting the enzyme squalene epoxidase.[3][5] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an early and essential step in the synthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[6][7]

Inhibition of squalene epoxidase leads to two primary antifungal effects:

-

Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to growth arrest (fungistatic effect).[4]

-

Squalene Accumulation: The blockage of the pathway causes a toxic intracellular accumulation of squalene, which is believed to interfere with membrane function and cell wall synthesis, ultimately leading to cell death (fungicidal effect).[3][4]

Given that 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne forms a significant part of the Terbinafine structure, it is hypothesized that any intrinsic antifungal activity would likely be mediated through the inhibition of squalene epoxidase.

Figure 1: Hypothesized mechanism of action via the ergosterol biosynthesis pathway.

Data Presentation: Antifungal Activity of Terbinafine (Reference Compound)

As no direct antifungal activity data for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is available, the following table summarizes the in vitro activity of its well-characterized derivative, Terbinafine, against common fungal pathogens. This serves as a benchmark for the potential efficacy that could be expected from novel derivatives synthesized from the parent compound.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Trichophyton rubrum | 0.001 - 0.01 | [8] |

| Aspergillus fumigatus | 0.05 - 1.56 | [8] |

| Sporothrix schenckii | 0.1 - 0.4 | [8] |

| Candida albicans | 0.1 - >100 | [8] |

| Candida parapsilosis | ~0.28 (MIC50) | [9] |

| Malassezia furfur | 0.2 - 0.8 | [8] |

Experimental Protocols

The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and other relevant literature for the evaluation of antifungal compounds.[10][11][12]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal isolates.

1. Materials:

-

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne (or derivative)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well U-bottom microtiter plates

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Spectrophotometer

-

Sterile saline with 0.02% Tween 80 (for molds)

2. Preparation of Compound Stock Solution:

-

Dissolve 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in DMSO to a final concentration of 10 mg/mL.

-

Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

3. Preparation of Fungal Inoculum:

-

For Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum of 1-5 x 10^3 CFU/mL.

-

For Molds: Culture the mold on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.02% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.

4. Assay Procedure:

-

Add 100 µL of RPMI 1640 to wells 2-12 of a 96-well plate.

-

Add 200 µL of the working compound solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).

-

Add 100 µL of the prepared fungal inoculum to wells 1-11.

-

Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

5. Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.

Figure 2: Workflow for MIC determination.

Protocol 2: Squalene Epoxidase Inhibition Assay

This protocol is a cell-free enzymatic assay to directly measure the inhibition of squalene epoxidase.

1. Materials:

-

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

-

Recombinant fungal squalene epoxidase

-

Squalene substrate

-

NADPH

-

FAD (flavin adenine dinucleotide)

-

Potassium phosphate buffer (pH 7.4)

-

Triton X-100

-

UV-transparent 96-well plates

-

Spectrophotometer capable of reading at 340 nm

2. Assay Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, Triton X-100, FAD, and recombinant squalene epoxidase.

-

Add varying concentrations of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne (dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Add the squalene substrate to initiate the reaction.

-

Immediately add NADPH to all wells.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

3. Data Analysis:

-

Calculate the initial rate of reaction for each compound concentration.

-

Plot the reaction rate against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Figure 3: Logical relationship in the squalene epoxidase assay.

Conclusion and Future Directions

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a valuable starting material for the synthesis of potent allylamine antifungals. While its intrinsic antifungal activity is currently uncharacterized, the protocols provided herein offer a robust framework for its evaluation. Should the parent compound exhibit even weak activity, it would validate the core pharmacophore and encourage the synthesis of derivatives with enhanced potency and improved pharmacokinetic profiles. Future research should focus on structure-activity relationship (SAR) studies, where modifications to the hydroxyl group and other positions on the molecule could lead to the discovery of novel and effective antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphtha lenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. What is the mechanism of Terbinafine? [synapse.patsnap.com]

- 8. Antifungal activity of the allylamine derivative terbinafine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Antifungal drug susceptibility tests [bio-protocol.org]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Allylic Substitution of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the palladium-catalyzed allylic substitution of the tertiary allylic alcohol, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. The versatile Tsuji-Trost reaction is highlighted as an effective method for forming new carbon-carbon and carbon-nitrogen bonds at the allylic position.[1][2] Protocols for allylic alkylation using dimethyl malonate and allylic amination using morpholine are presented. These transformations are of significant interest in medicinal chemistry and natural product synthesis for the generation of complex molecular architectures.[2]

Introduction

Allylic substitution is a powerful transformation in organic synthesis that introduces a functional group at a position adjacent to a double bond. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a particularly versatile and widely used method.[1][2] The reaction proceeds through a π-allylpalladium intermediate, which can then be attacked by a variety of nucleophiles.[1][2] The regioselectivity of the nucleophilic attack is a key aspect of this reaction and is influenced by factors such as the nature of the ligand, the solvent, and the nucleophile itself.[1] For unsymmetrical allylic substrates, substitution typically occurs at the less sterically hindered position.[1][3]

The substrate, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, is a tertiary allylic alcohol. The direct use of alcohols as substrates in the Tsuji-Trost reaction can be challenging due to the poor leaving group ability of the hydroxyl group. However, with the appropriate catalytic system and conditions, direct substitution is achievable, offering a more atom-economical process by avoiding a pre-functionalization step. This application note details two reliable protocols for the allylic substitution of this substrate.

Signaling Pathway and Reaction Mechanism

The palladium-catalyzed allylic substitution reaction, or the Tsuji-Trost reaction, follows a well-established catalytic cycle. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is displaced, forming a π-allylpalladium(II) complex. A nucleophile then attacks this complex, typically at one of the terminal carbons of the allyl system. The final step is the reductive elimination of the product and regeneration of the palladium(0) catalyst.

References

Application Notes and Protocols for the Synthesis and Bioactivity Screening of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and bioactivity screening of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne analogs. This class of compounds, characterized by a conjugated enyne motif, holds significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The following sections detail the synthetic methodologies, protocols for bioactivity assessment, and data presentation for effective screening and lead identification.

Introduction

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne and its analogs are synthetic compounds that feature a terminal alkyne and a vinyl alcohol moiety. This structural arrangement is of interest in medicinal chemistry due to the prevalence of polyacetylene and enyne structures in naturally occurring bioactive compounds. These functionalities can participate in various biological interactions, making them attractive scaffolds for drug discovery. The protocols outlined below describe a general approach to synthesize a library of these analogs and screen them for cytotoxic activity against cancer cell lines.

Synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne Analogs

A primary and effective method for the synthesis of the enyne core of these analogs is the Sonogashira coupling reaction.[1][2][3][4] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide. By varying the substituents on both the alkyne and the vinyl halide, a diverse library of analogs can be generated.

General Synthetic Workflow

The overall synthetic strategy involves the preparation of appropriate vinyl halide and terminal alkyne building blocks, followed by their coupling and subsequent functional group manipulations.

Caption: General workflow for the synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne analogs.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the synthesis of a 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne analog.

Materials:

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[2]

-

Aryl or vinyl halide

-

Terminal alkyne (e.g., 3,3-dimethyl-1-butyne)

-

Amine base (e.g., triethylamine, diethylamine)[1]

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and copper(I) iodide (0.02-0.1 eq).

-

Add the aryl or vinyl halide (1.0 eq) and the terminal alkyne (1.2-1.5 eq).

-

Add the anhydrous solvent and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired enyne analog.

Bioactivity Screening: Cytotoxicity against Cancer Cell Lines

The primary bioactivity screening for these analogs is typically focused on their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Bioactivity Screening Workflow

The screening process involves treating cancer cell lines with the synthesized analogs and measuring their effect on cell viability.

Caption: Workflow for cytotoxicity screening of synthesized analogs.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic potential of the synthesized analogs.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne analogs dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of the synthesized analogs in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

-

Incubate the plates for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the bioactivity screening should be summarized in a clear and structured table to facilitate the comparison of the different analogs. This allows for the identification of structure-activity relationships (SAR).

Table 1: Cytotoxicity of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne Analogs against Human Cancer Cell Lines

| Analog ID | R¹ Substituent | R² Substituent | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Parent | H | C(CH₃)₃ | >100 | >100 | >100 |

| Analog 1 | Phenyl | C(CH₃)₃ | 55.2 ± 4.1 | 78.9 ± 6.3 | 63.5 ± 5.5 |

| Analog 2 | 4-Chlorophenyl | C(CH₃)₃ | 25.8 ± 2.9 | 42.1 ± 3.8 | 31.7 ± 3.2 |

| Analog 3 | 4-Methoxyphenyl | C(CH₃)₃ | 82.4 ± 7.5 | 95.3 ± 8.1 | 88.1 ± 7.9 |

| Analog 4 | H | Cyclohexyl | 95.1 ± 8.8 | >100 | >100 |

| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Visualization

Should further studies elucidate the mechanism of action, signaling pathways can be visualized. For instance, if an analog is found to induce apoptosis, the relevant pathway can be diagrammed.

Caption: A potential apoptotic signaling pathway induced by an active analog.

Conclusion

The synthetic and screening protocols provided in these application notes offer a robust framework for the discovery and initial characterization of novel 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne analogs with potential anticancer activity. The systematic approach to synthesis, coupled with standardized bioactivity assays and clear data presentation, will enable researchers to efficiently identify promising lead compounds for further development.

References

Application Notes and Protocols for the Quantification of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a synthetic intermediate, notably used in the synthesis of the antifungal drug Terbinafine.[1][2] As with any pharmaceutical development and manufacturing process, accurate and precise quantification of such intermediates is critical for ensuring reaction efficiency, product purity, and overall quality control. This document provides detailed application notes and protocols for the quantitative analysis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Analytical Methods Overview

The quantification of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for its high resolving power and mass-selective detection, providing both quantitative data and structural confirmation. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like terpene derivatives.[4][7]

-

High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC can be a viable alternative, especially for non-volatile impurities or when derivatization is employed to enhance detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne using GC-MS. Method development and validation are essential for any specific application.

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and prepare it in a solvent compatible with the GC-MS system.

-

Standard Preparation:

-

Prepare a stock solution of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne at a concentration of 1 mg/mL in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

-

It is advisable to include an internal standard (e.g., a structurally similar compound not present in the sample, such as α-cedrene or hexadecane) in each standard and sample to improve precision.[5]

-

-

Sample Preparation (from a reaction mixture):

-

Accurately weigh a portion of the reaction mixture.

-

Dissolve the sample in a known volume of a suitable organic solvent (e.g., ethyl acetate).

-

If necessary, perform a liquid-liquid extraction to remove interfering compounds. For example, dilute the sample in water and extract with a non-polar solvent like hexane or ethyl acetate.[5]

-

Dry the organic extract over anhydrous sodium sulfate and dilute to a final concentration within the calibration range.

-

Add the internal standard to the final sample solution.

-

GC-MS Instrumentation and Conditions

The following are suggested starting parameters for method development.

| Parameter | Condition |

| Gas Chromatograph | Agilent Intuvo 9000 GC or similar |

| Mass Spectrometer | Agilent 5977B MS or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantificationFull Scan (50-500 m/z) for identification |

Data Analysis and Quantification

-

Quantification: Use the peak area ratio of the analyte to the internal standard for constructing the calibration curve.

-

Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

-

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a starting point for developing an HPLC method for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Sample Preparation

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Prepare calibration standards by serial dilution in the mobile phase.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or similar |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol and Water or Acetonitrile and Water. A typical starting point would be 70:30 (v/v) Methanol:Water. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined by UV scan of the analyte (likely in the range of 210-230 nm due to the ene-yne chromophore). |

Quantitative Data Summary

The following table summarizes typical performance characteristics that should be evaluated during method validation. The values presented are illustrative and should be determined experimentally.

| Parameter | GC-MS | HPLC-UV |

| Linearity Range (µg/mL) | 0.1 - 50 | 0.5 - 100 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) (µg/mL) | ~0.03 | ~0.15 |

| Limit of Quantification (LOQ) (µg/mL) | ~0.1 | ~0.5 |

| Precision (%RSD) | < 5% | < 5% |

| Accuracy/Recovery (%) | 95 - 105% | 95 - 105% |

Diagrams

Caption: GC-MS analysis workflow for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Caption: HPLC analysis workflow for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Conclusion

The protocols provided herein offer a robust starting point for the development and validation of analytical methods for the quantification of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. GC-MS is recommended as the primary technique due to its superior sensitivity and selectivity for this type of analyte. Method parameters should be optimized and the method fully validated according to ICH guidelines to ensure reliable and accurate results in a research or drug development setting.

References

- 1. 1-Hydroxy-6,6-Dimethyl-2-Heptene-4-Yne | 173200-56-1 [chemicalbook.com]

- 2. 1-Chloro-6,6-dimethyl-2-heptene-4-yne | 126764-17-8 [chemicalbook.com]

- 3. 11. Measurement of terpene alcohols and their stereoisomers in beer and the applications for improving beer hop aroma [asbcnet.org]

- 4. agilent.com [agilent.com]

- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 7. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]

Troubleshooting & Optimization

side reactions in the conversion of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to its chloro derivative

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conversion of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to its corresponding chloro derivative, a key intermediate in the synthesis of various compounds, including the antifungal agent Terbinafine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chlorination reaction, offering potential causes and solutions for each problem.

Issue 1: Low Yield of the Desired 1-Chloro-6,6-dimethyl-2-heptene-4-yne

| Potential Cause | Recommended Solution |

| Incomplete Reaction | - Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting material. - Ensure the reaction is stirred efficiently to promote contact between reactants. - For reactions requiring heating, ensure the correct temperature is maintained throughout the reaction time. |

| Degradation of Product | - Work up the reaction mixture promptly upon completion. - Use a mild workup procedure, avoiding strong acids or bases that could degrade the product. - Purify the product using appropriate methods such as fractional distillation under reduced pressure to minimize thermal decomposition. |

| Suboptimal Reagent Quality | - Use freshly distilled or high-purity chlorinating agents and solvents. Moisture can deactivate many chlorinating reagents. |

| Side Reactions | - Refer to the specific troubleshooting sections for isomerization, allenic chloride formation, and other side reactions below. |

Issue 2: Formation of E/Z Isomers

The presence of a double bond in the product can lead to the formation of a mixture of E (trans) and Z (cis) isomers, which can be difficult to separate.

| Potential Cause | Recommended Solution |

| Reaction Conditions | - The choice of chlorinating agent and reaction conditions can influence the E/Z ratio. Some methods may offer higher stereoselectivity. - Lowering the reaction temperature may favor the formation of one isomer over the other. |

| Purification Challenges | - Separation of E/Z isomers often requires careful fractional distillation under reduced pressure or preparative chromatography. |

Issue 3: Formation of Allenic Chloride (1-Chloro-6,6-dimethyl-2,3-heptadien-4-yne)

This is a common side reaction with propargyl alcohols, especially when using reagents like thionyl chloride.

| Potential Cause | Recommended Solution |

| SN1' Mechanism | - The reaction may proceed through an SN1' mechanism, leading to the rearranged allenic product. |

| Reaction Conditions | - The choice of solvent can influence the reaction pathway. Less polar solvents may favor the desired SN2 reaction. - The presence of a base like pyridine can sometimes suppress the formation of allenic chlorides when using thionyl chloride.[1] |

Issue 4: Formation of Triphenylphosphine Oxide (TPPO) as a By-product (Appel Reaction)

A significant drawback of the Appel reaction is the formation of triphenylphosphine oxide, which can be challenging to remove from the reaction mixture.

| Potential Cause | Recommended Solution |

| Stoichiometric Use of PPh3 | - TPPO is an inherent stoichiometric by-product of the Appel reaction. |

| Purification | - TPPO can often be removed by crystallization from a suitable solvent system. - Column chromatography is another effective method for separating TPPO from the desired product. |

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for converting 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to its chloro derivative?

The "best" agent depends on several factors, including the desired stereochemistry, scale of the reaction, and available equipment. Here is a qualitative comparison:

| Chlorinating Agent | Advantages | Disadvantages |

| Thionyl Chloride (SOCl2) | - Readily available and inexpensive. | - Can lead to the formation of allenic chloride and E/Z isomers.[1] - By-products (SO2 and HCl) are corrosive gases. |

| Appel Reaction (PPh3/CCl4) | - Mild reaction conditions. | - Forms stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove. - Carbon tetrachloride is a regulated substance. |

| POCl3 / HCl | - Can provide good yields. | - Often results in a mixture of E/Z isomers requiring careful purification. |

| Boron Trichloride (BCl3) | - Can be effective for some substrates. | - Highly reactive and can cause decomposition of the starting material or product.[2] - Reacts violently with water. |

Q2: How can I minimize the formation of the allenic chloride side product when using thionyl chloride?

The formation of the allenic chloride is often favored by conditions that promote an SN1' reaction pathway. To minimize its formation:

-

Use a non-polar solvent: Solvents like hexane or toluene can favor the desired SN2 reaction over the SN1' pathway.

-

Add a base: The addition of a non-nucleophilic base, such as pyridine, can help to control the reaction and may reduce the formation of the rearranged product.[1]

-

Control the temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

Q3: What is the best way to purify the final product, 1-Chloro-6,6-dimethyl-2-heptene-4-yne?

Fractional distillation under reduced pressure is the most commonly reported and effective method for purifying 1-Chloro-6,6-dimethyl-2-heptene-4-yne. This technique is particularly useful for separating the desired product from less volatile impurities and for separating E/Z isomers if they have sufficiently different boiling points.

Q4: My reaction with boron trichloride resulted in a complex mixture of products and a low yield. What could have gone wrong?

Boron trichloride is a very strong Lewis acid and can be aggressive.[2] Several issues could have led to a poor outcome:

-

Moisture: BCl3 reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Temperature: The reaction may be highly exothermic. Maintaining a low temperature during the addition of BCl3 is crucial to prevent decomposition.

-

Substrate Sensitivity: The enyne functionality in your starting material might be sensitive to the strong Lewis acidity of BCl3, leading to polymerization or other side reactions.

Experimental Protocols

General Procedure for Chlorination using Thionyl Chloride

-

To a solution of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in an anhydrous non-polar solvent (e.g., hexane or toluene) under an inert atmosphere, cool the mixture to 0 °C.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Carefully quench the reaction by pouring it over ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

General Procedure for the Appel Reaction

-

To a solution of triphenylphosphine (1.1 equivalents) in anhydrous carbon tetrachloride under an inert atmosphere, add a solution of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in anhydrous carbon tetrachloride.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

Filter the reaction mixture to remove any precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to remove the remaining triphenylphosphine oxide, followed by fractional distillation under reduced pressure.

Visualizations

References

Terbinafine Synthesis Optimization: A Technical Support Guide

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Terbinafine. Our aim is to address specific experimental challenges to aid in the optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during Terbinafine synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

| Problem | Potential Cause | Suggested Solution |

| Low Yield in Coupling Reaction | Inefficient catalyst activity (e.g., Palladium or Nickel). | - Ensure the catalyst is not deactivated. Use fresh catalyst or consider a different type, such as Pd/C for Sonogashira coupling which can be recycled.[1][2][3] - Optimize catalyst loading; typically 0.7-1.4 mol% is used.[4][5] - For Sonogashira coupling, the addition of a co-catalyst like Copper Iodide (CuI) can improve yields.[3] |

| Suboptimal reaction temperature. | - The coupling reaction is typically heated to 90-95°C.[4][5] Ensure uniform heating and accurate temperature monitoring. | |

| Inappropriate base selection. | - Different bases can significantly affect yield. For Sonogashira coupling, organic bases like n-butylamine, t-butylamine, triethylamine, or diethylamine can be tested, with n-butylamine reported to give excellent yields.[3] For other coupling methods, inorganic bases like potassium carbonate are used.[6] | |

| Poor quality of starting materials. | - Use purified intermediates. For instance, distillation of 6,6-dimethyl-1-heptene-4-yne-3-ol and 1-chloro-6,6-dimethyl-2-heptene-4-yne intermediates under vacuum can improve the final product purity and yield.[7][8] | |

| High Levels of Impurities | Formation of byproducts due to side reactions. | - The use of n-butyl lithium can lead to the formation of genotoxic impurities. Using a Grignard reagent in a mixed solvent system like tetrahydrofuran and methylene chloride can minimize these impurities.[9] - During the synthesis of the N-methyl-1-naphthalenemethylamine intermediate, impurities such as 1,4-bis(N-methylaminomethyl) naphthalene and 1,5-bis(N-methylaminomethyl) naphthalene can form, leading to dimer impurities in the final product.[10] Careful control of the formylation and amination steps is crucial. |

| Incomplete reaction. | - Monitor the reaction progress using techniques like HPLC to ensure completion. Extend the reaction time if necessary. Reaction times can vary from 1 to 6 hours.[5] | |

| Ineffective purification. | - Crude Terbinafine can be purified by conversion to its hydrochloride salt followed by recrystallization from solvents like acetone, methyl ethyl ketone, or isopropanol/ether.[5][11][12] This is effective in separating the desired (E)-isomer from the (Z)-isomer.[10] | |

| Difficulty in Separating E/Z Isomers | The synthesis often produces a mixture of (E) and (Z) isomers of Terbinafine. | - The most effective method for separation is the crystallization of the hydrochloride salt. The (E)-isomer (Terbinafine HCl) is typically less soluble and will precipitate, leaving the (Z)-isomer in the mother liquor.[10][12] |

| High Cost of Synthesis | Use of expensive catalysts and reagents. | - Palladium catalysts are expensive. Consider using more economical Nickel catalysts, such as NiCl₂, which have been shown to be effective.[5][13] - Tert-butylacetylene is a costly starting material. Alternative synthetic routes that avoid this reagent have been developed.[5][13] |

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for Terbinafine?

A1: The most common methods involve a coupling reaction. One prominent route is a Heck-type coupling or a Sonogashira coupling.[3][5] A key step in these syntheses is the reaction between an N-substituted naphthalene methylamine derivative and a side chain containing the tert-butyl acetylene group.[5][13]

Q2: How can I synthesize the key intermediate, N-methyl-1-naphthalenemethylamine?

A2: This intermediate is typically synthesized from naphthalene. A common method involves the chloromethylation of naphthalene to form 1-chloromethylnaphthalene, which is then reacted with methylamine.[14][15] One-pot synthesis procedures have been developed to improve yield and safety.[14]

Q3: What are the typical reaction conditions for the final coupling step in Terbinafine synthesis?

A3: The reaction conditions can vary depending on the specific synthetic route and catalyst used. Generally, the reaction is carried out in a solvent like tetrahydrofuran (THF) or toluene at elevated temperatures, typically between 80°C and 95°C.[4][5] The reaction time can range from 1 to several hours.

Q4: How is the final product, Terbinafine, purified?

A4: Crude Terbinafine base is often purified by converting it to its hydrochloride salt.[5][7] This is typically done by treating a solution of the base with hydrochloric acid. The resulting Terbinafine hydrochloride, which has high purity (often >99%), can then be isolated by filtration after crystallization from a suitable solvent like acetone or methyl ethyl ketone.[5][6]

Experimental Protocols

Synthesis of Terbinafine via Nickel-Catalyzed Coupling

This protocol is adapted from patented industrial processes.[5]

-

Preparation of the Grignard Reagent: In an inert atmosphere reactor, introduce 1,1-dichloro-3,3-dimethylbutene and toluene. Heat the solution to 80°C.

-

Slowly add n-butyllithium in heptane over 30 minutes.

-

Stir the resulting suspension for 2 hours at 80°C.

-

Coupling Reaction: In a separate inertized reactor, add NiCl₂ and triphenylphosphine in THF and heat to form a yellow precipitate.

-

Add crude N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine to this suspension.

-

Transfer the suspension to the first reactor containing the Grignard reagent.

-

Reflux the mixture for 2 hours until the reaction is complete, then cool to room temperature.

-

Work-up and Isolation: Add water and an aqueous ammonia solution to the reaction mixture.

-

Separate the phases and extract the aqueous phase with toluene.

-

Combine the organic phases, wash with water, and treat with activated carbon.

-

Filter and concentrate the organic phase to obtain crude Terbinafine.

-

Purification: Dissolve the crude Terbinafine base in acetone.

-

Add aqueous hydrochloric acid dropwise to precipitate Terbinafine hydrochloride.

-

Stir, cool, filter, wash with cold acetone, and dry to obtain pure Terbinafine HCl.

Quantitative Data Summary

Table 1: Comparison of Catalysts in Terbinafine Synthesis[5]

| Catalyst | Molar Percent | Reaction Time (hours) | Temperature (°C) | Purity of Crude Terbinafine (HPLC A%) |

| NiCl₂ | 0.77 | 1 | 90-95 | 83.6 |

| NiCl₂ / Triphenylphosphine | 0.7 / - | 4 | 90-95 | 76.4 |

| PdCl₂(PPh₃)₂ | 1.4 | 4 | 90-95 | 81.7 |

Table 2: Yield and Purity of Terbinafine Hydrochloride after Recrystallization[5]

| Recrystallization Solvent | Yield (%) | Purity (HPLC A%) |

| Methyl Ethyl Ketone | 66.4 | 99.3 |

| Acetone | 57.5 | >99.8 |

Visualizations

Caption: Synthetic pathway of Terbinafine.

Caption: Troubleshooting workflow for Terbinafine synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Terbinafine synthesis - chemicalbook [chemicalbook.com]

- 5. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]

- 6. Terbinafine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Process For Preparing Terbinafine [quickcompany.in]

- 8. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]

- 9. WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine - Google Patents [patents.google.com]

- 10. jchr.org [jchr.org]

- 11. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 15. tdcommons.org [tdcommons.org]

Technical Support Center: Minimizing Genotoxic Impurities in Terbinafine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing genotoxic impurities (GTIs) during the synthesis of Terbinafine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential genotoxic impurities (GTIs) of concern in Terbinafine synthesis?

A1: Based on process chemistry and degradation pathways, several potential and known impurities should be monitored. A key potential GTI that has been identified is a dimeric impurity, specifically (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)-N,N′-dimethyl-N,N′-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine [1][2][3][4]. Other impurities of concern that may require assessment for genotoxicity include:

-

Process-Related Impurities: These arise from starting materials and intermediates. Examples include 4-Methylterbinafine (Impurity D), (E)-2-Terbinafine (Impurity F), and a naphthalene intermediate dimer[5][6][7]. The starting materials themselves, such as naphthalene derivatives, may also carry their own set of impurities[5].

-

Nitrosamine Impurities: Given that Terbinafine is a secondary amine, there is a potential for the formation of nitrosamine drug substance-related impurities (NDSRIs) under certain conditions. Specific examples that have been investigated include N-nitroso-desmethyl terbinafine (NDT) and N-nitroso terbinafine degradant (NTD)[8].

-